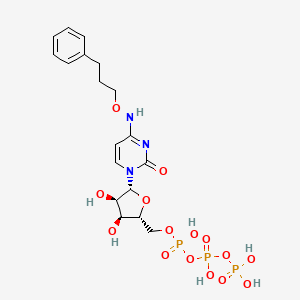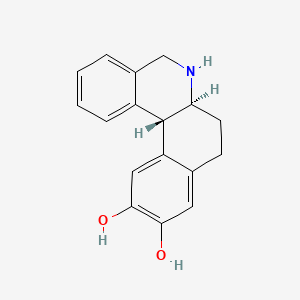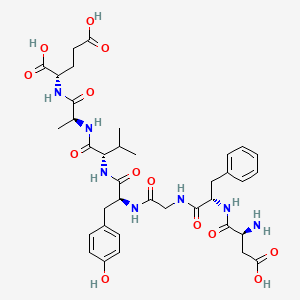
Dfgyvae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DFGYVAE is a peptide compound that has garnered significant interest in the scientific community due to its potential biological activities. It is a derivative of the YVAE peptide and has been studied for its inhibitory effects on 3-hydroxy-3-methylglutaryl–coenzyme A reductase (HMG–CoA reductase), an enzyme involved in cholesterol biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DFGYVAE typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels .
化学反応の分析
Types of Reactions
DFGYVAE undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acids.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can impact the peptide’s biological activity .
科学的研究の応用
DFGYVAE has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.
Biology: Investigated for its role as an inhibitor of HMG–CoA reductase, which is crucial in cholesterol biosynthesis.
Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases due to its inhibitory effects on HMG–CoA reductase.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
作用機序
DFGYVAE exerts its effects by competitively inhibiting HMG–CoA reductase, the enzyme responsible for converting HMG–CoA to mevalonate, a key step in cholesterol biosynthesis. By binding to the active site of the enzyme, this compound prevents the substrate from accessing the catalytic site, thereby reducing cholesterol production. This mechanism is similar to that of statins, a class of drugs widely used to lower cholesterol levels .
類似化合物との比較
Similar Compounds
- SFGYVAE
- FGYVAE
- GFYVAE
- YVAE
Comparison
DFGYVAE is unique among its similar compounds due to its specific amino acid sequence, which confers higher inhibitory activity against HMG–CoA reductase. The presence of the phenyl radical in the F amino-acid residue and the carbonyl amide of D and F residues enhances its binding affinity to the enzyme’s active site, making it a more potent inhibitor compared to its analogs .
特性
分子式 |
C37H49N7O13 |
|---|---|
分子量 |
799.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1 |
InChIキー |
RRCWAJVJCDGGKS-UQPWSHDPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



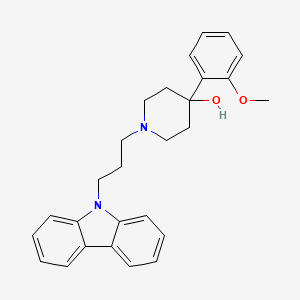

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
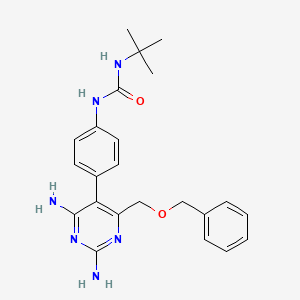
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
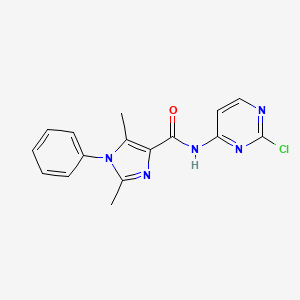
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)
